Evocarpine

Vue d'ensemble

Description

L'évocarpine est un alcaloïde quinoléine qui peut être isolé du fruit de la plante Evodiae . Elle est connue pour ses activités biologiques significatives, notamment ses effets antimycobactériens et vasodilatateurs . L'évocarpine inhibe l'influx d'ions calcium à travers les canaux calciques voltage-dépendants, ce qui en fait un composé d'intérêt dans divers domaines scientifiques .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'évocarpine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique l'extraction du composé du fruit d'Evodiae, suivie de processus de purification . La voie de synthèse implique généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et diverses conditions de réaction pour atteindre la pureté et le rendement souhaités .

Méthodes de Production Industrielle : La production industrielle d'évocarpine implique l'extraction à grande échelle à partir de sources naturelles, suivie d'une synthèse chimique pour améliorer le rendement et la pureté. Le processus comprend des étapes telles que l'extraction par solvant, la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : L'évocarpine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'évocarpine peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure quinoléine de l'évocarpine.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule d'évocarpine.

Réactifs et Conditions Communes :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés quinoléines avec des activités biologiques modifiées .

4. Applications de la Recherche Scientifique

L'évocarpine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie et les réactions des quinoléines.

Biologie : Étudiée pour ses effets sur les canaux calciques et les processus cellulaires.

Médecine : Explorée pour ses propriétés antimycobactériennes et vasodilatatrices potentielles.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et chimiques.

5. Mécanisme d'Action

L'évocarpine exerce ses effets principalement en inhibant l'influx d'ions calcium à travers les canaux calciques voltage-dépendants . Cette inhibition affecte divers processus cellulaires, notamment la contraction musculaire et la libération de neurotransmetteurs. Les cibles moléculaires de l'évocarpine comprennent les canaux calciques et les voies de signalisation associées .

Composés Similaires :

Dihydroévocarpine : Un dérivé de l'évocarpine avec des activités biologiques similaires.

1-Méthyl-2-undécyl-4(1H)-quinoléine : Un autre alcaloïde quinoléine avec des propriétés comparables.

Unicité de l'Évocarpine : L'évocarpine est unique en raison de son inhibition spécifique de l'influx d'ions calcium et de son activité antimycobactérienne puissante. Sa structure quinoléine distincte la différencie également d'autres composés similaires .

Applications De Recherche Scientifique

Antimicrobial Activity

Evocarpine has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria and mycobacteria.

Case Study: Antimycobacterial Activity

In a study assessing the antimicrobial activity of this compound and its derivatives, it was found that this compound significantly inhibited the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .

| Compound | Tested Microorganism | Mechanism of Action | MIC (μg/mL) |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Peptidoglycan biosynthesis inhibitor | 3-10 |

| Evodiamine | Mycobacterium tuberculosis | Peptidoglycan biosynthesis inhibitor | 3-10 |

| Rutaecarpine | Mycobacterium tuberculosis | Peptidoglycan biosynthesis inhibitor | 3-10 |

Anti-calcification Properties

Recent studies have highlighted this compound's potential in preventing ectopic calcification, particularly in cardiovascular contexts.

Case Study: Inhibition of Calcification

A study demonstrated that this compound derivatives reduced calcification in HAVICs under high phosphate conditions. Specifically, 1-Methyl-2-undecyl-4(1H)-quinolone (a derivative) exhibited a concentration-dependent inhibition of calcification, suggesting that this compound derivatives could be developed into therapeutic agents for CAS .

| Compound | Condition | Effect on Calcification |

|---|---|---|

| This compound | High phosphate levels | Inhibits calcification |

| MUQ | High phosphate levels | Concentration-dependent inhibition |

Potential Anti-cancer Effects

This compound has been explored for its apoptotic effects on cancer cells, specifically in leukemia.

Case Study: Induction of Apoptosis

In vitro studies revealed that this compound treatment led to significant apoptosis in HL-60 cells, highlighting its potential as an anti-cancer agent .

| Compound | Cancer Cell Type | Mechanism of Action |

|---|---|---|

| This compound | HL-60 (leukemia) | Induces apoptosis |

Mécanisme D'action

Evocarpine exerts its effects primarily by inhibiting calcium ion influx through voltage-dependent calcium channels . This inhibition affects various cellular processes, including muscle contraction and neurotransmitter release. The molecular targets of this compound include calcium channels and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Dihydroevocarpine: A derivative of this compound with similar biological activities.

1-Methyl-2-undecyl-4(1H)-quinolone: Another quinolone alkaloid with comparable properties.

Uniqueness of this compound: this compound is unique due to its specific inhibition of calcium ion influx and its potent antimycobacterial activity. Its distinct quinolone structure also sets it apart from other similar compounds .

Activité Biologique

Evocarpine, an indoloquinazoline alkaloid derived from the plant Tetradium ruticarpum, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data tables that illustrate its effects.

This compound's structure is characterized by its indoloquinazoline backbone, which is crucial for its biological activity. The compound exhibits various mechanisms of action, particularly against bacterial pathogens. Studies have shown that this compound inhibits peptidoglycan biosynthesis, a vital process for bacterial cell wall integrity, thus demonstrating significant antibacterial properties against strains such as Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity

Table 1: Antimicrobial Activity of this compound

Research indicates that this compound effectively disrupts the growth of these pathogens by targeting their cell wall synthesis pathways. The minimum inhibitory concentration (MIC) values for this compound against MRSA have been reported to be significantly lower than those for conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Anticancer Properties

This compound has also been studied for its anticancer effects. It has shown promise in inducing apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of signaling pathways such as PI3K/Akt .

Table 2: Anticancer Activity of this compound

These findings highlight the dual role of this compound as both an antimicrobial and anticancer agent, making it a compound of significant interest in pharmacological research.

Case Studies

Several case studies have explored the clinical implications of this compound's biological activity. For instance, a study examining the use of this compound in combination with other alkaloids demonstrated enhanced antimicrobial effects against resistant strains of bacteria. The synergistic effects observed suggest that this compound could be integrated into multi-drug regimens to combat antibiotic resistance effectively .

Propriétés

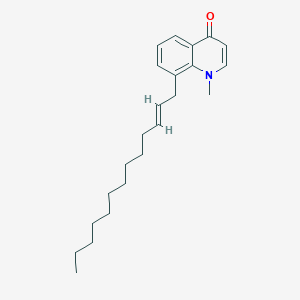

IUPAC Name |

1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFYWIVOYBPLQU-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15266-38-3 | |

| Record name | Evocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism is still under investigation, research suggests that evocarpine's vasorelaxant properties might involve a combination of factors, including interactions with calcium channels and potential modulation of nitric oxide pathways. Further research is needed to fully elucidate the precise mechanism of action. []

A: this compound has the molecular formula C\u2082\u2081H\u2082\u2089NO and a molecular weight of 311.48 g/mol. [, ]

A: Yes, this compound's structure has been confirmed using various spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (1H NMR and 13C NMR). These techniques provide detailed information about the compound's molecular structure and are crucial for its identification and characterization. []

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is limited in these studies.

ANone: The available research primarily focuses on the biological activity and pharmacological potential of this compound. There is limited information available regarding any catalytic properties it may possess.

A: Research suggests that this compound, with a 13-carbon alkenyl chain substituent at position-2 of the quinolone ring, exhibits the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other quinolone alkaloids isolated from Fructus Euodiae. This finding highlights the importance of the alkenyl chain length in influencing the antibacterial activity of this compound and its derivatives. []

A: Studies indicate that the traditional hot water washing process used to process Euodiae Fructus can impact the content of this compound. While some studies suggest that this compound content might increase after processing [, ], others have observed fluctuations in its levels. Further research is needed to determine the optimal processing conditions that preserve this compound content while reducing potential toxicity. [, ]

ANone: The provided literature focuses primarily on the scientific aspects of this compound. Information regarding specific SHE regulations related to its research, production, or use requires further investigation and consultation with relevant regulatory bodies.

A: Following intravenous administration in rats, this compound is primarily metabolized into 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA). The metabolic ratio of this compound to EVCA is approximately 15.4%. []

A: ** Yes, studies have shown that the proportion of Evodiae Fructus and Coptidis Rhizoma in Zuojin and Fan-Zuojin formulas can significantly influence the absorption and elimination of this compound. Specifically, the high content of Coptidis Rhizoma alkaloids in the Zuojin formula can delay the time to reach maximum concentration (Tmax) and increase the absorption and systemic exposure of this compound, leading to a double-peak phenomenon in its plasma concentration-time curve. Conversely, the Fan-Zuojin formula, with a higher proportion of Evodiae Fructus, promotes faster absorption and elimination of this compound, resulting in a two-compartment model pharmacokinetic profile. []

A: Studies in rats have shown that this compound, particularly when administered as part of the traditional Chinese medicine Goshuyu-to or as an isolated compound, can prevent the decrease in body temperature induced by chlorpromazine. This body temperature retaining effect is primarily attributed to this compound among the tested alkaloids. []

A: While not extensively studied, there is evidence suggesting that this compound might have anti-inflammatory properties. For instance, it has been shown to suppress inflammatory responses in human keratinocyte (HaCaT) cells. Furthermore, Evodiae Fructus extract, which contains this compound, has demonstrated efficacy in improving house dust mite-induced atopic dermatitis in NC/Nga mice, suggesting potential benefits in managing inflammatory skin conditions. []

A: While specific resistance mechanisms to this compound haven't been extensively studied, it's known that bacterial efflux pumps can impact the susceptibility of Campylobacter jejuni to this compound and other quinolone alkaloids. For example, a C. jejuni mutant lacking the CmeB efflux pump was found to be more susceptible to this compound, suggesting a role of efflux pumps in modulating its antibacterial effects. []

A: Yes, research indicates that indoloquinazoline alkaloids, also found in Evodia rutaecarpa, can exhibit antagonistic effects on the antimycobacterial activity of this compound. This finding highlights the importance of considering the potential interactions between different constituents when evaluating the overall efficacy of plant extracts or multi-component traditional medicines. []

A: Research suggests that this compound, along with other quinolone alkaloids from Euodia rutaecarpa, might contribute to the herb's potential hepatotoxicity. Studies employing spectrum-toxicity relationship analysis and animal models have identified this compound as one of the potential hepatotoxic components in Euodia rutaecarpa extracts. [, ]

ANone: The provided research papers primarily focus on the pharmacological and phytochemical aspects of this compound and related compounds from Euodia rutaecarpa. Information regarding drug delivery, biomarkers, analytical method validation, environmental impact, and other related topics is limited in these studies. Further research and development are necessary to explore these aspects comprehensively.

A: Evodia rutaecarpa, also known as "WuChu-Yu," has a long history of use in traditional Chinese medicine, dating back centuries. It is traditionally used to treat various ailments, including gastrointestinal disorders, headache, amenorrhea, and postpartum hemorrhage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.